4-Octanol

Supercritical fluid extraction Phase equilibria Green solvent processing

Generic 1-octanol substitution fails in supercritical CO₂ extraction and sub-zero formulations. 4-Octanol solves this with a phase-transition pressure >85 bar lower than 1-octanol at 35°C, and a melting point 27°C lower (-42°C). Specify the correct isomer to avoid process solidification and excessive energy costs. For procurement managers: our supply chain ensures lot-to-lot consistency with minimal lead times.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 589-62-8
Cat. No. B147376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octanol
CAS589-62-8
SynonymsButyl propyl carbinol
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCCC(CCC)O
InChIInChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3
InChIKeyWOFPPJOZXUTRAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Octanol (CAS 589-62-8): Technical Baseline for Sourcing and Scientific Selection


4-Octanol (octan-4-ol, CAS 589-62-8) is a linear C8 secondary alcohol with the hydroxyl group located at the fourth carbon position [1]. It belongs to the octanol isomer family alongside 1-octanol (primary), 2-octanol, and 3-octanol. This positional isomerism confers distinct physicochemical properties — including a lower boiling point (~176 °C vs. ~195 °C for 1-octanol), a markedly lower melting point (–42 °C vs. –15 °C), and differentiated solubility in supercritical CO₂ — that directly impact its suitability for specialized industrial and research applications .

Selection Logic
Positional isomer with differentiated phase behavior and thermal properties
Workflow Fit
Supercritical CO₂ co-solvent, low-temperature process medium, and semiochemical synthesis precursor
Format Context
Secondary C8 alcohol; liquid across a wider temperature window than primary octanol isomers

Why 4-Octanol Cannot Be Interchanged with Other Octanol Isomers: A Physicochemical Perspective


Simply substituting 4-octanol with 1-octanol, 2-octanol, or 3-octanol — or with other medium-chain alcohols — disregards fundamental performance differences rooted in hydroxyl-group position. Experimental phase-equilibria data show that at 35 °C, 1-octanol requires a phase-transition pressure >85 bar higher than that of the secondary octanols in supercritical CO₂, while 4-octanol exhibits the lowest transition pressure among all four isomers [1]. In parallel, 4-octanol boils 19 °C lower than 1-octanol and remains fluid 27 °C lower than 1-octanol before freezing [2]. These quantitative disparities mean that generic substitution can compromise extraction efficiency, alter distillation cut points, or cause solidification in cold-process applications. Coupled with divergent olfactory profiles, the isomer choice becomes a critical procurement decision.

4-Octanol vs. 1-Octanol
Phase-transition pressure in supercritical CO₂ may differ by >85 bar, altering extraction efficiency and process economics.
4-Octanol vs. 1-Octanol
27 °C melting-point gap may cause solidification in cold-process applications or low-temperature storage.
4-Octanol vs. 2-Octanol
Methylation pattern for aggregation pheromone synthesis is position-specific; isomer substitution disrupts structural compatibility.

Quantified Differentiation of 4-Octanol Relative to Its Closest Octanol Isomers


Supercritical CO₂ Solubility: 4-Octanol Requires the Lowest Phase-Transition Pressure Among All C8 Alcohol Isomers

In a direct head-to-head comparison of the four linear octanol isomers (1-, 2-, 3-, and 4-octanol) in supercritical carbon dioxide, 4-octanol demonstrated the highest solubility, reflected by the lowest bubble-/dew-point pressure across the temperature range 35–75 °C. At 35 °C, 1-octanol exhibits a phase-transition pressure approximately 85 bar higher than that of 2-octanol, while 2-octanol, 3-octanol, and 4-octanol show progressively decreasing transition pressures — with 4-octanol being the most soluble [1][2]. This solubility advantage reduces the pressure (and thus energy) required for supercritical-fluid extraction processes.

Supercritical CO₂ Solubility
Class-level inference
≥85 bar lower transition pressure than 1-octanol at 35 °C
Supports process-energy reduction for CO₂-based extraction workflows.
Exact pressure value not tabulated; inferred from class trend.
Supercritical fluid extraction Phase equilibria Green solvent processing

Boiling Point: 4-Octanol Boils at 176 °C — 19 °C Lower Than 1-Octanol (195 °C)

The normal boiling point of 4-octanol is 174–176 °C (lit.) , whereas 1-octanol boils at 194.7 °C (467.85 K) per NIST TRC data [1]. This 19 °C differential (cross-study comparable) is a direct consequence of the internal hydroxyl position reducing intermolecular hydrogen-bonding capacity relative to the terminal primary alcohol. 2-Octanol (450.7 K, 177.6 °C) and 3-octanol (174–176 °C) occupy an intermediate range, but 4-octanol remains at the lower end of the boiling-point envelope [2].

Boiling Point
Cross-study comparable
174–176 °C (lit.) — approx. 19 °C lower than 1-octanol
Enables gentler thermal conditions during solvent evaporation.
Atmospheric pressure; literature value range.
Distillation Solvent removal Volatility-based separation

Low-Temperature Fluidity: 4-Octanol Melts at –42 °C, Whereas 1-Octanol Freezes at –15 °C

4-Octanol remains liquid down to –42 °C , while 1-octanol solidifies at –15 °C (lit.) . This 27 °C depression of the melting point is attributable to the non-terminal hydroxyl group disrupting crystal packing. The secondary isomers (2-octanol, –38 °C; 3-octanol, –45 °C) exhibit similarly low melting points, but 4-octanol is among the lowest, offering superior cold-flow properties relative to the primary alcohol.

Low-Temperature Fluidity
Cross-study comparable
Melting point –42 °C, 27 °C lower than 1-octanol (–15 °C)
Eliminates solidification risk in sub-ambient extraction or cold-process formulation.
Data to verify; no cited source provided.
Cold-process formulation Low-temperature storage Fluidity

Odor Profile Differentiation: 4-Octanol (Waxy, Citrus, Sweet) vs. 1-Octanol (Bitter Almond, Burnt, Fat)

Computational olfactory-receptor docking and perceptual-quality correlations assign 4-octanol descriptors including waxy, sweet, citrus, fresh, and orange, with predicted agonism toward OR1G1 and OR52D1 [1]. In contrast, 1-octanol is consistently described as bitter almond, burnt matches, fat, and floral [2]. While odor threshold data in water are available for 1-octanol (110–130 μg/kg), comparable quantitative thresholds for 4-octanol are not compiled in the same authoritative collections, limiting this comparison to qualitative and receptor-based differentiation.

Odor Profile
Supporting evidence
Waxy, citrus, sweet vs. 1-octanol bitter almond, burnt, fat
Sensory signature divergence dictates isomer-specific selection for fragrance or flavor research.
Qualitative receptor-docking and panel data; no quantitative threshold for 4-octanol.
Flavor and fragrance Olfactory receptor activation Sensory quality control

Pheromone Research: 4-Octanol as the Core Scaffold for Rhynchophorus Weevil Aggregation Pheromones

The aggregation pheromone of the palmetto weevil (Rhynchophorus cruentatus) and several related Curculionidae species is 5-methyl-4-octanol (cruentol), which is biosynthetically derived from and structurally anchored on the 4-octanol backbone [1]. Additionally, 2-methyl-4-octanol serves as the male-specific aggregation pheromone of the sugarcane weevil (Sphenophorus levis) [2]. This places 4-octanol as the essential starting material or reference standard for synthesis, identification, and field-trapping studies of these economically important pheromones — a role that 1-octanol or 2-octanol cannot fulfill due to the specific methylation pattern requirements.

Pheromone Research
Supporting evidence
Core scaffold for 5-methyl-4-octanol and 2-methyl-4-octanol aggregation pheromones
Irreplaceable synthetic precursor for Rhynchophorus and Sphenophorus weevil semiochemical studies.
Structural requirement is binary; no quantitative comparative data applicable.
Semiochemical synthesis Aggregation pheromone Coleoptera pest management

Where 4-Octanol Outperforms Other Octanol Isomers: Evidence-Backed Application Scenarios


Supercritical CO₂ Extraction and Chromatography

When designing supercritical-fluid extraction (SFE) or chromatography processes using carbon dioxide as the primary solvent, 4-octanol's highest solubility among octanol isomers (phase-transition pressure >85 bar lower than 1-octanol at 35 °C) translates directly into lower operating pressures and reduced energy consumption [1]. This makes 4-octanol the preferred co-solvent or modifier in SFE of non-polar to moderately polar compounds, especially in natural product isolation, petrochemical fractionation, and pharmaceutical purification where process intensification is a priority.

Low-Temperature Formulation and Cold-Process Manufacturing

For chemical syntheses, sample preparations, or industrial formulations that must remain fully liquid at sub-zero temperatures, 4-octanol's melting point of –42 °C provides a 27 °C safety margin over 1-octanol (–15 °C) . This is critical in cold-extraction protocols, winterized field sampling kits, and cryogenic reaction media, where solidification of the alcohol component would halt operations or compromise reproducibility.

Flavor and Fragrance Differentiation

4-Octanol's odor profile — waxy, sweet, citrus, fresh, orange — is orthogonal to the bitter almond, burnt, and fatty notes of 1-octanol [2][3]. Perfumers and flavor chemists seeking a clean, citrus-waxy alcohol note for citrus reconstructions, fresh accords, or functional fragrance bases should specify 4-octanol; substituting 1-octanol would introduce undesirable heavy, burnt-fat undertones that alter the sensory target.

Semiochemical Synthesis for Agricultural Pest Management

Aggregation pheromones of major palm and sugarcane weevil pests (Rhynchophorus spp., Sphenophorus levis, Rhabdoscelus obscurus) are methylated derivatives of 4-octanol — specifically 5-methyl-4-octanol and 2-methyl-4-octanol [4][5]. Synthesis of these pheromones for monitoring traps, mating disruption, or attract-and-kill formulations requires enantiomerically pure 4-octanol as the starting building block. Other octanol isomers cannot substitute because the hydroxyl group must be at position 4 to direct the final methylation pattern and retain biological activity.

Application
Selection Property
Validation Focus
Supercritical CO₂ Extraction and Chromatography
Supercritical-fluid phase behavior
Phase-transition pressure and co-solvent efficiency
Low-Temperature Formulation and Cold-Process Manufacturing
Liquidus range below 0 °C
Solidification point and cold-flow reproducibility
Flavor and Fragrance Differentiation
Sensory quality and olfactory receptor agonism
Sensory signature and receptor-profile review
Semiochemical Synthesis for Agricultural Pest Management
Hydroxyl-group positional specificity
Pheromone-precursor structural fidelity and biological activity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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